1H-indazole-3-carbohydrazide hydrochloride
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Overview
Description
1H-Indazole-3-carbohydrazide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. It belongs to the indazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a carbohydrazide group attached to the 3-position of the indazole ring, and it is often studied for its potential as a kinase inhibitor .
Mechanism of Action
Target of Action
Indazole derivatives, including 1H-indazole-3-carbohydrazide hydrochloride, have been investigated for their wide variety of medicinal applications . They have been applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazoles generally interact with their targets by binding to the active site, thereby inhibiting the target’s function .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, if the compound acts as an inhibitor of phosphoinositide 3-kinase δ, it would affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets. For example, if it inhibits phosphoinositide 3-kinase δ, it could lead to decreased cell proliferation and increased apoptosis .
Biochemical Analysis
Biochemical Properties
Indazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . They can act as selective inhibitors of phosphoinositide 3-kinase δ, which plays a crucial role in cellular functions .
Cellular Effects
Indazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indazole-3-carbohydrazide hydrochloride typically involves the reaction of indazole derivatives with hydrazine or its derivatives. Transition metal-catalyzed reactions and reductive cyclization reactions are also employed in the synthesis of indazole derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3-carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: This reaction can involve the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield amines .
Scientific Research Applications
1H-Indazole-3-carbohydrazide hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
1H-Indazole-3-carboxaldehyde: Another indazole derivative with similar synthetic routes and applications.
2H-Indazole: A related compound with different chemical properties and applications.
1H-Indazole-3-amine: Known for its antitumor activity and similar synthetic methods.
Uniqueness: This structural feature contributes to its strong inhibitory activities and potential therapeutic applications .
Properties
IUPAC Name |
1H-indazole-3-carbohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.ClH/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7;/h1-4H,9H2,(H,10,13)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADUFIHVYMSACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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